7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the trifluoromethyl, dimethoxyphenyl, and sulfanyl groups. Common reagents used in these reactions include trifluoromethylating agents, dimethoxybenzene derivatives, and thiol compounds. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under specific conditions.
Substitution: The trifluoromethyl and dimethoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity or biological activity .
Scientific Research Applications
7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl and dimethoxyphenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function by forming hydrogen bonds, hydrophobic interactions, or covalent bonds with the active site or binding pocket .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[4,3-d]pyrimidine derivatives: These compounds also have a bicyclic 6-6 system and are used in various chemical and biological applications.
Trifluoromethylated pyrimidines: These compounds contain the trifluoromethyl group and are known for their unique chemical properties and biological activities.
Uniqueness
7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the dimethoxyphenyl and sulfanyl groups contribute to its binding interactions with molecular targets .
Properties
Molecular Formula |
C18H16F3N3O3S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16F3N3O3S/c1-4-24-15-14(16(25)23-17(24)28)11(18(19,20)21)8-12(22-15)10-7-9(26-2)5-6-13(10)27-3/h5-8H,4H2,1-3H3,(H,23,25,28) |
InChI Key |
BLLDNCFGSJNAKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(F)(F)F)C(=O)NC1=S |
Origin of Product |
United States |
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